![molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5](/img/structure/B2757665.png)
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 2,4-dichlorophenyl group attached at one position and a trifluoromethyl-substituted triazolo group at another position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens (chlorine and fluorine) might increase its density and boiling point compared to other organic compounds .Scientific Research Applications
Crystal Structure Analysis
Research on isomeric quinolines related to triazoloquinoxaline compounds has highlighted the importance of specific structural motifs, including cage-type dimers and π-π interactions, which contribute to the stability and properties of these compounds. These interactions are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (de Souza et al., 2015).
Therapeutic Potential
- Antidepressant and Adenosine Receptor Antagonism: A novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has shown potent activity as adenosine receptor antagonists and exhibits promising therapeutic potential as rapid-onset antidepressants (Sarges et al., 1990).
- Antimicrobial Agents: Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity, demonstrating potent antibacterial effects compared to standard treatments (Badran et al., 2003).
Novel Synthetic Methodologies and Applications
- A study on the combination of benzotriazole and quinoxaline units in acceptor monomers for electrochemical polymerization revealed polymers with promising optoelectronic properties, including p- and n-type doping capabilities and broad absorption spectra, making them suitable for various optoelectronic applications (Ozdemir et al., 2012).
Anticancer Activity
- AMPA Receptor Antagonists: Compounds designed as AMPA receptor antagonists based on the triazoloquinoxaline structure have shown significant selectivity and activity, suggesting their potential in therapeutic interventions (Catarzi et al., 2004).
- Novel benzothiazole-based triazoloquinoxalines have been synthesized and characterized for their antioxidant activity, with some compounds showing potential for further pharmacological exploration due to their significant activity (Gadhave & Kuchekar, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUILHHRFFGNVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.